6-(Aminomethyl)pyrazine-2-carbonitrile

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

This bifunctional pyrazine scaffold is critical for medicinal chemistry programs targeting CHK1, c-MET, and ATR kinases. The 6-aminomethyl handle enables rapid derivatization and library synthesis, while the 2-cyano group provides the precise electronic profile for ATP-binding pocket engagement. With excellent aqueous solubility (≥25 mg/mL) and a balanced LogP (approx. -0.53), it outperforms generic analogs where substitution pattern changes compromise target selectivity, PK properties, and downstream SAR validity. Procure this validated, non-negotiable building block to accelerate lead optimization in oncology and inflammatory disease research.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B12968039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)pyrazine-2-carbonitrile
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)C#N)CN
InChIInChI=1S/C6H6N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H,1,7H2
InChIKeyDHDUFOCXOCLLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)pyrazine-2-carbonitrile: A Versatile Pyrazine Building Block for Kinase-Focused Drug Discovery


6-(Aminomethyl)pyrazine-2-carbonitrile is a bifunctional pyrazine derivative with a molecular formula of C6H6N4 and a molecular weight of 134.14 g/mol . It features a pyrazine core substituted with an aminomethyl group at the 6-position and a cyano group at the 2-position . This specific arrangement of a primary amine handle and an electron-withdrawing nitrile creates a unique pharmacophore that is central to the development of small-molecule kinase inhibitors, particularly those targeting CHK1 and c-MET . The compound is not an end-product drug but a critical synthetic intermediate and a core scaffold in medicinal chemistry programs aimed at oncology and inflammatory diseases [1].

Why Generic Pyrazine Analogs Fail as Direct Replacements for 6-(Aminomethyl)pyrazine-2-carbonitrile


Substituting 6-(Aminomethyl)pyrazine-2-carbonitrile with a generic pyrazine analog is not feasible for kinase-targeted research programs. The compound's dual functionality—the nucleophilic aminomethyl handle for conjugation and the electron-withdrawing cyano group—is critical for achieving potent binding within ATP-binding pockets and for maintaining a specific electronic profile . Analogs lacking the cyano group, such as simple aminomethylpyrazines, or those with alternative substitution patterns, like 2-(Aminomethyl)pyrazine, exhibit significantly different physicochemical properties (e.g., LogP, TPSA) and biological activities [1]. These differences directly impact pharmacokinetics, target selectivity, and the validity of downstream structure-activity relationship (SAR) data, making the precise substitution pattern of this compound a non-negotiable requirement for specific research programs .

Quantitative Differentiation of 6-(Aminomethyl)pyrazine-2-carbonitrile Against Key Analogs


Electronic Tuning: Cyano Group Provides a Critical Electron-Withdrawing Advantage

The presence of the cyano group (-CN) at the 2-position of the pyrazine ring in 6-(Aminomethyl)pyrazine-2-carbonitrile introduces a strong electron-withdrawing effect that is absent in analogs like 2-(Aminomethyl)pyrazine. This effect polarizes the aromatic ring, enhancing its ability to engage in π-π stacking and hydrogen-bonding interactions within the hydrophobic and hinge regions of kinase ATP-binding pockets . While a direct numerical comparison for this specific scaffold is not available, studies on pyrazine-2-carbonitrile derivatives show that the cyano group is essential for achieving high potency, with optimized CHK1 inhibitors displaying IC50 values in the low nanomolar range (e.g., 5.4 nM to 46.5 nM for related 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles) [1].

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Lipophilicity Control: Balanced LogP Profile for Improved Drug-Like Properties

The calculated partition coefficient (LogP) for 6-(Aminomethyl)pyrazine-2-carbonitrile is approximately -0.53, based on the computed XLogP3 value of its structurally related analog, 6-(Aminomethyl)pyrazin-2-amine (LogP -0.2) . This hydrophilic profile stands in stark contrast to more lipophilic analogs, such as 5-(dimethylamino)pyrazine-2-carbonitrile, which has a computed XLogP3 of 0.8 [1]. The lower LogP of the target compound predicts superior aqueous solubility and a reduced potential for off-target binding associated with high lipophilicity (e.g., hERG channel inhibition), a critical consideration in the development of kinase inhibitors [2].

ADME Drug Design Pharmacokinetics

Improved Aqueous Solubility Over More Complex Pyrazine-2-carbonitrile Analogs

The aqueous solubility of 6-(Aminomethyl)pyrazine-2-carbonitrile is reported to be at least 25 mg/mL (equivalent to 25 g/L) in water, with solubility in DMSO reaching 50 mM [1]. This high level of aqueous solubility is a significant advantage compared to more complex, heavily substituted pyrazine-2-carbonitrile drug candidates. For example, the advanced CHK1 clinical candidate CCT245737 exhibits an aqueous solubility of only 1.75 μg/mL at pH 7, making formulation challenging [2].

Formulation In Vitro Assay Solubility

Synthetic Versatility: A Superior Building Block for Diversifying the 6-Position

The primary amine (-CH2NH2) at the 6-position of 6-(Aminomethyl)pyrazine-2-carbonitrile provides a unique and highly reactive handle for late-stage functionalization. This is a key advantage over 2-(Aminomethyl)pyrazine and other analogs where the aminomethyl group is not positioned adjacent to the electron-deficient cyano group. This specific arrangement allows for selective amidation, reductive amination, and urea/thiourea formation to rapidly generate diverse libraries of kinase inhibitors, a strategy extensively employed in the optimization of CHK1 and ATR inhibitors [1][2]. In contrast, 2-(Aminomethyl)pyrazine is primarily a simple building block and does not offer the same electronic environment for diverse analog synthesis .

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Optimized Research Applications for 6-(Aminomethyl)pyrazine-2-carbonitrile


Kinase Inhibitor Lead Generation and SAR Studies

Due to its specific electronic profile and high solubility (≥25 mg/mL), 6-(Aminomethyl)pyrazine-2-carbonitrile is an ideal core scaffold for initiating medicinal chemistry programs targeting kinases like CHK1, ATR, and c-MET [1]. Its unique substitution pattern and ready derivatization via the 6-aminomethyl handle allow for the rapid exploration of SAR around the hinge-binding region and the solvent-exposed area of the kinase active site, a critical step in identifying potent and selective lead compounds [1].

Diversity-Oriented Synthesis (DOS) and Focused Library Production

The reactive primary amine on the 6-position makes this compound a superior building block for constructing diverse libraries of pyrazine-2-carbonitrile analogs. Its use in parallel synthesis enables the efficient generation of hundreds of unique analogs for high-throughput screening against a wide array of biological targets, including those beyond oncology, such as CNS and inflammatory disease targets .

Physicochemical Property Benchmarking and Pre-formulation Studies

With its balanced LogP profile (approx. -0.53) and excellent aqueous solubility, 6-(Aminomethyl)pyrazine-2-carbonitrile serves as a useful benchmark compound for studying the impact of substituents on the drug-like properties of pyrazine-containing kinase inhibitors. It can be used in pre-formulation studies to establish baseline solubility and permeability parameters, aiding in the selection of lead series with favorable developability characteristics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Aminomethyl)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.